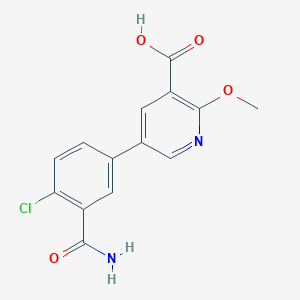
5-(3-Carbamoyl-4-chlorophenyl)-2-methoxynicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Carbamoyl-4-chlorophenyl)-2-methoxynicotinic acid, 95% (5-Cl-MNA) is an organic compound, belonging to the class of carboxylic acids, which is widely used in the field of research and development. It is a white solid, which is soluble in water and ethanol. 5-Cl-MNA has been studied extensively for its various applications in the fields of chemistry, biochemistry, and physiology.
Mechanism of Action
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-methoxynicotinic acid, 95% is not fully understood, but it is believed to act as a competitive inhibitor of the enzymes it targets. This means that it binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity.
Biochemical and Physiological Effects
5-(3-Carbamoyl-4-chlorophenyl)-2-methoxynicotinic acid, 95% has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including acetylcholinesterase, monoamine oxidase, and tyrosine hydroxylase. It has also been found to have an effect on the production of neurotransmitters such as dopamine and serotonin, as well as the formation of certain types of proteins.
Advantages and Limitations for Lab Experiments
The use of 5-(3-Carbamoyl-4-chlorophenyl)-2-methoxynicotinic acid, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is a potent inhibitor of many important enzymes. It is also relatively stable and does not degrade easily. However, it is also important to note that 5-(3-Carbamoyl-4-chlorophenyl)-2-methoxynicotinic acid, 95% is a potent inhibitor of enzymes, and thus it can interfere with the activity of other enzymes in the system.
Future Directions
In the future, 5-(3-Carbamoyl-4-chlorophenyl)-2-methoxynicotinic acid, 95% could be used in a number of ways. For example, it could be used to study the effects of various drugs on the activity of enzymes, or to study the biochemical and physiological effects of certain compounds. It could also be used to develop new drugs or treatments for various diseases. Additionally, it could be used to study the structure and function of various proteins, or to develop new methods for synthesizing organic compounds.
Synthesis Methods
The synthesis of 5-(3-Carbamoyl-4-chlorophenyl)-2-methoxynicotinic acid, 95% is relatively simple and involves the use of anhydrous ammonia, a primary amine, and a chloroformate. First, the primary amine is reacted with the anhydrous ammonia, which results in the formation of a carbamate. Then, the carbamate is reacted with the chloroformate, leading to the formation of 5-(3-Carbamoyl-4-chlorophenyl)-2-methoxynicotinic acid, 95%. The reaction is carried out at low temperatures, and the product can be isolated and purified using standard techniques.
Scientific Research Applications
5-(3-Carbamoyl-4-chlorophenyl)-2-methoxynicotinic acid, 95% is widely used in scientific research, as it has been found to act as a potent inhibitor of many important enzymes. It has been extensively studied for its ability to inhibit the activity of enzymes such as acetylcholinesterase, monoamine oxidase, and tyrosine hydroxylase. It has also been used to study the effects of various drugs on the activity of these enzymes.
properties
IUPAC Name |
5-(3-carbamoyl-4-chlorophenyl)-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-13-10(14(19)20)5-8(6-17-13)7-2-3-11(15)9(4-7)12(16)18/h2-6H,1H3,(H2,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHVIMNBQYLXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC(=C(C=C2)Cl)C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688169 |
Source


|
| Record name | 5-(3-Carbamoyl-4-chlorophenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261936-67-7 |
Source


|
| Record name | 5-(3-Carbamoyl-4-chlorophenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














